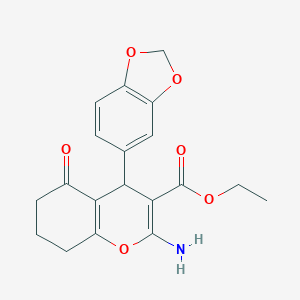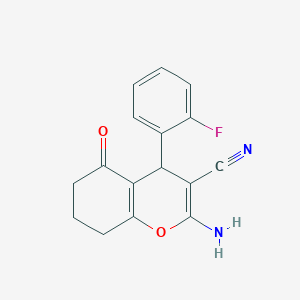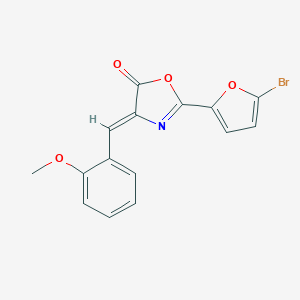![molecular formula C26H22BrN3O3S B378438 5-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-12,12-dimethyl-6-phenyl-13-oxa-2,4,6-triazatricyclo[8.4.0.03,8]tetradeca-1,3(8),4,9-tetraen-7-one](/img/structure/B378438.png)
5-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-12,12-dimethyl-6-phenyl-13-oxa-2,4,6-triazatricyclo[8.4.0.03,8]tetradeca-1,3(8),4,9-tetraen-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-7,7-dimethyl-3-phenyl-6,9-dihydro-3H-pyrano[4’,3’:5,6]pyrido[2,3-d]pyrimidin-4(7H)-one is a complex organic compound with a unique structure that combines multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-7,7-dimethyl-3-phenyl-6,9-dihydro-3H-pyrano[4’,3’:5,6]pyrido[2,3-d]pyrimidin-4(7H)-one typically involves multi-step organic reactions. The starting materials often include 4-bromobenzaldehyde, which undergoes a series of reactions such as condensation, cyclization, and sulfonation to form the final product. The reaction conditions usually involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques like chromatography to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-7,7-dimethyl-3-phenyl-6,9-dihydro-3H-pyrano[4’,3’:5,6]pyrido[2,3-d]pyrimidin-4(7H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromine atom, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-7,7-dimethyl-3-phenyl-6,9-dihydro-3H-pyrano[4’,3’:5,6]pyrido[2,3-d]pyrimidin-4(7H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-7,7-dimethyl-3-phenyl-6,9-dihydro-3H-pyrano[4’,3’:5,6]pyrido[2,3-d]pyrimidin-4(7H)-one involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Bromophenyl)oxirane: A simpler compound with a bromophenyl group and an epoxide ring.
Thiazole Derivatives: Compounds with a thiazole ring that exhibit a wide range of biological activities.
Uniqueness
2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-7,7-dimethyl-3-phenyl-6,9-dihydro-3H-pyrano[4’,3’:5,6]pyrido[2,3-d]pyrimidin-4(7H)-one is unique due to its complex structure, which combines multiple functional groups and heterocyclic rings
Propriétés
Formule moléculaire |
C26H22BrN3O3S |
|---|---|
Poids moléculaire |
536.4g/mol |
Nom IUPAC |
5-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-12,12-dimethyl-6-phenyl-13-oxa-2,4,6-triazatricyclo[8.4.0.03,8]tetradeca-1,3(8),4,9-tetraen-7-one |
InChI |
InChI=1S/C26H22BrN3O3S/c1-26(2)13-17-12-20-23(28-21(17)14-33-26)29-25(30(24(20)32)19-6-4-3-5-7-19)34-15-22(31)16-8-10-18(27)11-9-16/h3-12H,13-15H2,1-2H3 |
Clé InChI |
XROZECMDLHHARX-UHFFFAOYSA-N |
SMILES |
CC1(CC2=CC3=C(N=C2CO1)N=C(N(C3=O)C4=CC=CC=C4)SCC(=O)C5=CC=C(C=C5)Br)C |
SMILES canonique |
CC1(CC2=CC3=C(N=C2CO1)N=C(N(C3=O)C4=CC=CC=C4)SCC(=O)C5=CC=C(C=C5)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-amino-5-oxo-4-(4-propan-2-ylphenyl)-4H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B378356.png)
![2-Amino-4-(4-nitrophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B378357.png)

![2-{[2-(2,4-dichlorophenyl)-2-oxoethyl]sulfanyl}-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B378364.png)
![Ethyl 4-methyl-2-[(phenoxyacetyl)amino]-5-propyl-3-thiophenecarboxylate](/img/structure/B378367.png)
![2-Amino-4-furan-2-yl-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B378368.png)
![12,12-dimethyl-2-oxa-10,14-dithiapentacyclo[11.7.0.03,11.04,9.015,20]icosa-1(13),3(11),4,6,8,15,17,19-octaene](/img/structure/B378369.png)
![2-{[3-(ethoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]carbamoyl}benzoic acid](/img/structure/B378371.png)

![N-[2-(4-chlorophenyl)-1-(4-morpholinylcarbonyl)vinyl]-4-methylbenzamide](/img/structure/B378376.png)

![4-bromo-N'-[1-(4,4-dimethyl-2,6-dioxocyclohexyl)ethylidene]benzohydrazide](/img/structure/B378378.png)
![3-bromo-N-[1-[(4-bromoanilino)carbonyl]-2-(3-pyridinyl)vinyl]benzamide](/img/structure/B378379.png)
